molecular formula C6H7ClN2O3 B8431438 O-(4-nitrophenyl)hydroxylamine hydrochloride

O-(4-nitrophenyl)hydroxylamine hydrochloride

Cat. No. B8431438
M. Wt: 190.58 g/mol
InChI Key: JONPZGWVQCCBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(4-nitrophenyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O3 and its molecular weight is 190.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(4-nitrophenyl)hydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(4-nitrophenyl)hydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

O-(4-nitrophenyl)hydroxylamine hydrochloride

Molecular Formula

C6H7ClN2O3

Molecular Weight

190.58 g/mol

IUPAC Name

O-(4-nitrophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H6N2O3.ClH/c7-11-6-3-1-5(2-4-6)8(9)10;/h1-4H,7H2;1H

InChI Key

JONPZGWVQCCBIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])ON.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 71.2 g of ethyl 4-nitrophenoxyethaneimidoate (0.32 mol) (compound VII) in 925 ml of acetonitrile are added slowly, at 20° C., 35 ml of 37% hydrochloric acid (0.38 mol). The reaction medium is stirred at 20° C. for 2 hours and then filtered, and the O-(4-nitrophenyl)hydroxylamine hydrochloride thus formed is dried at 30° C. in a vacuum oven. With stirring, this hydrochloride is dissolved in a mixture formed from 800 ml of dichloromethane and of a sodium hydroxide solution (16.8 g in 500 ml) and the phases are then allowed to separate by settling. The organic phase is separated out and washed with 500 ml of water. This organic phase is evaporated on a rotary evaporator and the solid obtained is then dried in a vacuum oven.
Name
ethyl 4-nitrophenoxyethaneimidoate
Quantity
71.2 g
Type
reactant
Reaction Step One
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
925 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

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